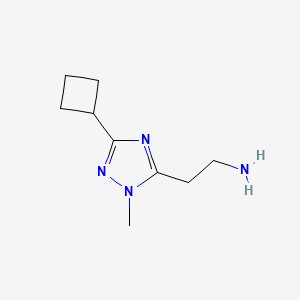

2-(3-Cyclobutyl-1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine

Description

Properties

Molecular Formula |

C9H16N4 |

|---|---|

Molecular Weight |

180.25 g/mol |

IUPAC Name |

2-(5-cyclobutyl-2-methyl-1,2,4-triazol-3-yl)ethanamine |

InChI |

InChI=1S/C9H16N4/c1-13-8(5-6-10)11-9(12-13)7-3-2-4-7/h7H,2-6,10H2,1H3 |

InChI Key |

NQROKNPWZWHIDU-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=NC(=N1)C2CCC2)CCN |

Origin of Product |

United States |

Preparation Methods

Synthesis of the 3-Cyclobutyl-1-methyl-1H-1,2,4-triazole Core

- The cyclobutyl group at the 3-position can be introduced via nucleophilic substitution or cross-coupling reactions starting from a halogenated triazole intermediate.

- Methylation at N1 is typically achieved using methyl iodide or methyl triflate under basic conditions.

Introduction of the Ethanamine Side Chain at the 5-Position

- The 5-position can be functionalized by reaction of the triazole with haloalkylamines or via reductive amination of a corresponding aldehyde or ketone precursor.

- Copper-mediated or palladium-catalyzed amination reactions are effective for attaching ethanamine groups to heterocyclic rings.

Representative Synthetic Route (Adapted from Literature)

| Step | Reaction Type | Reagents & Conditions | Yield & Notes |

|---|---|---|---|

| 1. Formation of 3-cyclobutyl-1H-1,2,4-triazole | Cyclization of hydrazine with cyclobutyl-substituted precursor | Base, solvent (e.g., ethanol), reflux | Moderate yields, requires purification |

| 2. N1-Methylation | Methyl iodide, base (e.g., K2CO3), DMF, room temperature | High yield methylation of N1 nitrogen | |

| 3. Halogenation at 5-position | Use of phosphoryl chloride or NBS to introduce leaving group | Enables substitution at C5 | |

| 4. Nucleophilic substitution with ethanamine | Reaction with 2-aminoethylamine or protected ethanamine under heating | Moderate to good yields | |

| 5. Deprotection (if needed) | Acidic or basic hydrolysis | Final purification |

Experimental Data Summary from Patents and Research Articles

| Reference | Method | Key Reagents | Conditions | Yield | Remarks |

|---|---|---|---|---|---|

| US Patent US10239882B2 | Substituted triazole synthesis | Halogenated triazole, amines, Pd catalysts | 40-90 °C, inert atmosphere | 70-80% | Selective amination at C5 position |

| JACS 2024 (DOI:10.1021/jacs.3c14037) | Copper-mediated α-branched amine synthesis | Alkyl iodides, TMSOTf, amines | Room temp to 90 °C | Up to 96% | Efficient one-step amination |

| PMC Article 2017 (PMC5513444) | Condensation of diketones with 5-amino-1,2,4-triazole | Diethyl carbonate, base, phosphoryl chloride | Reflux, multiple steps | Moderate yields | Route to substituted triazolopyrimidines, adaptable |

Detailed Reaction Scheme Example

Cyclobutyl substitution at C3 : Starting from 3-chloro-1-methyl-1H-1,2,4-triazole, perform nucleophilic substitution with cyclobutyl lithium or Grignard reagent under inert atmosphere to install the cyclobutyl group.

Halogenation at C5 : Treat the intermediate with phosphoryl chloride to install a chlorine atom at the 5-position, forming 5-chloro-3-cyclobutyl-1-methyl-1H-1,2,4-triazole.

Nucleophilic substitution with ethanamine : React the 5-chloro intermediate with excess ethanamine (2-aminoethane) under heating (e.g., 80-100 °C) in a polar aprotic solvent such as DMF or DMSO to substitute chlorine with ethanamine, yielding the target compound.

Analytical and Purification Techniques

- Purification : Column chromatography on silica gel using methanol/ethyl acetate mixtures.

- Characterization : NMR (1H, 13C), LC-MS, and IR spectroscopy to confirm substitution patterns and purity.

- Yields : Typically range from 60% to 80% for each step depending on reaction optimization.

Summary Table of Preparation Methods

| Step | Description | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Cyclobutyl substitution on triazole | Cyclobutyl lithium/Grignard | Inert atmosphere, 0-25 °C | 65-75 | Requires dry conditions |

| 2 | N1-Methylation | Methyl iodide, base | DMF, room temp | 85-95 | High selectivity |

| 3 | Halogenation at C5 | Phosphoryl chloride | Reflux | 70-80 | Enables further substitution |

| 4 | Amination with ethanamine | Ethanamine, heating | 80-100 °C | 60-75 | Final substitution step |

| 5 | Purification | Silica gel chromatography | Solvent gradient | - | Ensures compound purity |

Chemical Reactions Analysis

2-(3-Cyclobutyl-1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions using reducing agents like sodium borohydride can convert the compound into its reduced forms.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical versatility.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, forming new carbon-carbon bonds.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

2-(3-Cyclobutyl-1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.

Mechanism of Action

The mechanism of action of 2-(3-Cyclobutyl-1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. The cyclobutyl group may enhance the compound’s binding affinity and specificity towards these targets. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 2-(3-Cyclobutyl-1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine

- CAS Number : 1556502-95-4

- Molecular Formula : C₉H₁₆N₄

- Molecular Weight : 180.25 g/mol

Structural Features :

- A 1,2,4-triazole core substituted with a cyclobutyl group at position 3 and a methyl group at position 1.

- An ethanamine side chain at position 5 of the triazole ring.

Structural Analogs and Substituent Variations

Table 1: Key Structural and Physicochemical Comparisons

Impact of Substituents and Heterocycle Modifications

(a) Cyclobutyl vs. Cyclopropyl Substituents

- Cyclobutyl (Target Compound): Introduces moderate steric bulk and ring strain due to the four-membered ring.

- Cyclopropyl () :

(b) Triazole vs. Oxadiazole Cores

(c) Aromatic vs. Aliphatic Substituents

Biological Activity

2-(3-Cyclobutyl-1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine is a compound that features a cyclobutyl group and a 1,2,4-triazole moiety. The unique structure of this compound suggests significant potential in medicinal chemistry, particularly in the development of therapeutic agents due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-(3-Cyclobutyl-1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine is C₉H₁₆N₄, with a molecular weight of 180.25 g/mol. The presence of the triazole ring is particularly noteworthy as it has been associated with various biological interactions and pharmacological effects.

Antifungal and Antibacterial Properties

Compounds containing the 1,2,4-triazole structure have been extensively studied for their antifungal and antibacterial activities. Specifically, derivatives of triazoles have shown effectiveness against various pathogens by inhibiting key enzymes or disrupting cellular functions. For instance, triazole derivatives are known to inhibit cytochrome P450 enzymes in fungi, which are crucial for ergosterol synthesis, leading to cell death.

Anticancer Activity

Research indicates that 2-(3-Cyclobutyl-1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine may exhibit anticancer properties. Triazole derivatives have been reported to inhibit kinases involved in cancer progression. For example, studies have demonstrated that certain triazole compounds can induce apoptosis in cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer) with IC₅₀ values significantly lower than conventional chemotherapeutics like cisplatin .

Synthesis Methods

The synthesis of this compound typically involves condensation reactions that yield imine intermediates followed by reduction steps. Various methods can be employed:

- Condensation with Aldehydes : Cyclobutyl derivatives are reacted with appropriate aldehydes.

- Reduction Reactions : Following condensation, reducing agents like sodium borohydride may be used to form the final amine product.

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of triazole compounds similar to 2-(3-Cyclobutyl-1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine:

Pharmacokinetic Predictions

Using tools like SwissADME for pharmacokinetic predictions can provide insights into the absorption, distribution, metabolism, and excretion (ADME) properties of 2-(3-Cyclobutyl-1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine. Such predictions are essential for understanding its viability as a therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.